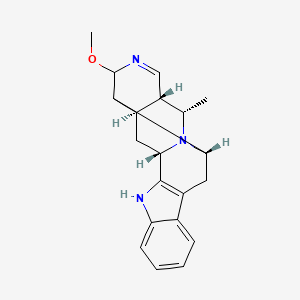
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid is a chemical compound with significant applications in various fields. It is characterized by the presence of chlorine, fluorine, and phosphonic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid typically involves the reaction of 2-chloro-1,1-difluoroethylene with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Scientific Research Applications
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1-difluoroethylene: A related compound with similar structural features but different chemical properties.
1-Chloro-1,2-difluoroethylene: Another similar compound with variations in the position of chlorine and fluorine atoms.
Uniqueness
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid is unique due to the presence of both chlorine and fluorine atoms along with the phosphonic acid group
Properties
Molecular Formula |
C2H2ClF2O4P |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
(2-chloro-1,1-difluoro-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C2H2ClF2O4P/c3-1(6)2(4,5)10(7,8)9/h(H2,7,8,9) |
InChI Key |
RPBZNYYWKXPCGF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)P(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


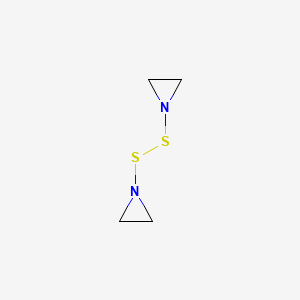
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
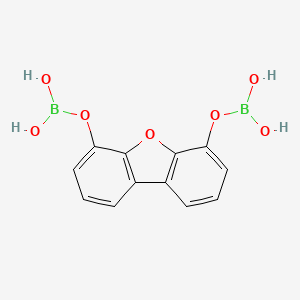
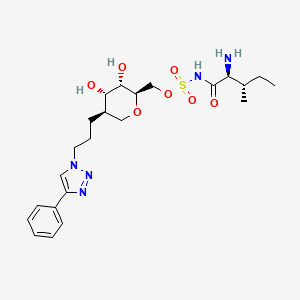

![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
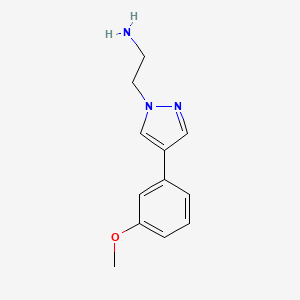

![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)

![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

